molecular formula C13H14N2O2 B183238 Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate CAS No. 81153-64-2

Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

Cat. No. B183238
CAS RN: 81153-64-2
M. Wt: 230.26 g/mol
InChI Key: YBPIMHCENGHGMJ-UHFFFAOYSA-N
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Description

Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate is a chemical compound with the CAS Number: 81153-64-2 and Linear Formula: C13H14N2O2 . It has a molecular weight of 230.27 .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate . The InChI Code is 1S/C13H14N2O2/c1-3-17-13(16)12-9-10(2)15(14-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a boiling point of 351°C and a density of 1.13 . The flash point is 166 .

Scientific Research Applications

Synthesis and Characterization

Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate has been a significant compound in the synthesis and characterization of various heterocyclic compounds. Studies have demonstrated its utility in creating diverse structures, elucidating mechanisms, and exploring chemical properties. For instance, Ghozlan, Abdelrazek, Mohammed, and Azmy (2014) conducted studies on ethyl 3-amino-5-phenylpyrazole-4-carboxylate, providing insights into the structural properties and mechanisms involved (Ghozlan et al., 2014). Similarly, Karcı (2012) synthesized novel thiophene-based bis-heterocyclic monoazo dyes, where ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate played a crucial role (Karcı, 2012).

Pharmaceutical Applications

In the pharmaceutical field, derivatives of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate have been used in developing compounds with potential therapeutic applications. Auzzi et al. (1979) explored the antipyretic and hypothermizing effects of various pyrazol/1,5-a/pyrimidines, derived from the condensation products of 3-phenyl-5-aminopyrazole and ethyl ethoxymethylenacetoacetate (Auzzi et al., 1979).

Chemical and Biological Activities

The chemical and biological activities of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate derivatives have been extensively studied. For example, Naik and Malik (2010) synthesized methyl-5-chloro-1-phenylpyrazol and its derivatives, elucidating their structure and evaluating their biological activities against microorganisms (Naik & Malik, 2010). Furthermore, Zhao et al. (2006) designed and synthesized a series of ethyl 5-hydroxyindole-3-carboxylates, confirming their structures and evaluating their anti-hepatitis B virus (HBV) activities (Zhao et al., 2006).

Dye Synthesis

The compound has also been utilized in dye synthesis. Rangnekar and Dhamnaskar (1990) used 4-nitroso-1-phenyl-3-methyl-5-aminopyrazole, a derivative, to synthesize ethyl pyrazolo[3,4-b]pyrazine-5-carboxylates, further exploring their application as disperse dyes for polyester fibers (Rangnekar & Dhamnaskar, 1990).

Safety And Hazards

The safety data sheet for this compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

ethyl 5-methyl-1-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-10(2)15(14-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPIMHCENGHGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447719
Record name Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

CAS RN

81153-64-2
Record name Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81153-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 ml ethyl 2,4-dioxovalerate and 1.2 g phenyl hydrazine were dissolved in 20 ml acetic acid, followed by stirring at 100° C. for 2 hours. After evaporating acetic acid, ethyl acetate was added to the residue. The mixture was washed with aqueous sodium hydrogencarbonate solution and brine, dried over anhydrous magnesium sulfate and evaporated. The residue was subjected to silica gel column chromatography, to give 0.37 g of ethyl 3-methyl-1-phenyl-1H-5-pyrazolecarboxylate with hexane:ethyl acetate (14:1) and 0.46 g of ethyl 5-methyl-1-phenyl-1H-3-pyrazolecarboxylate with hexane:ethyl acetate (9:1).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Kashima, S Shibata, H Yokoyama… - Journal of heterocyclic …, 2003 - Wiley Online Library
… By silica gel column chromatography with hexane-ethyl acetate (3:1 v/v) mixture as eluent, ethyl 5-methyl-1-phenylpyrazole-3-carboxylate was obtained in 74 % yield; 1H nmr: δ 1.40 (…
Number of citations: 25 onlinelibrary.wiley.com
BK Simons - 1971 - digital.library.adelaide.edu.au
I am grateful to Mr. WN Venables of the Department of Mathematical Statistics of the University of Adelaide for his useful discussion on probability theory and to Professor FN Lahey fot …
Number of citations: 0 digital.library.adelaide.edu.au

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